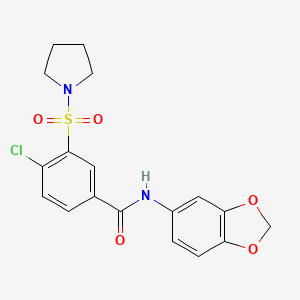

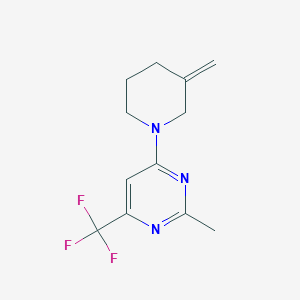

![molecular formula C17H21N3OS B3015778 N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-35-4](/img/structure/B3015778.png)

N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Allosteric Modulation and Cannabinoid Receptor Research

- Indole-2-carboxamides as Allosteric Modulators : Research has shown that certain indole-2-carboxamides, which share structural similarities with N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, are effective allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds have specific structural requirements for allosteric modulation of CB1, such as chain length and electron withdrawing groups, impacting their binding affinity and cooperativity (Khurana et al., 2014).

Synthesis and Bioactivity Studies

- Synthesis of Novel Derivatives for Dynamin GTPase Inhibition : A focused library development of a compound structurally related to this compound confirmed the importance of the tertiary dimethylamino-propyl moiety for the inhibition of dynamin GTPase. This research is crucial in understanding the synthesis of compounds with potential applications in cell biology and medicine (Gordon et al., 2013).

Antitumor and Anticonvulsant Activity

- Antitumor and Anticonvulsant Applications : Several studies have explored the antitumor and anticonvulsant properties of compounds related to this compound. One study synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones and found them to exhibit cytostatic activities against various malignant cell lines (DoganKoruznjak et al., 2002). Another study on tetracyclic indole derivatives showed good anticonvulsant activity, demonstrating the therapeutic potential of these compounds (Stanton & Ackerman, 1983).

Other Applications

Synthesis for Pharmcokinetic Studies : A compound structurally related to this compound was synthesized for pharmacokinetic studies, highlighting its potential use in drug development and understanding drug behavior in biological systems (Giraud et al., 2000).

Microwave-Assisted Synthesis and LCST-Behavior : Research on microwave-assisted synthesis of related compounds and their LCST (lower critical solution temperature) behavior in water indicates potential applications in material science and drug delivery systems (Schmitz & Ritter, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that the presence of the dimethylamino group in similar compounds provides ph responsiveness and hydrophilicity to the resulting polymers . This suggests that the compound may interact with its targets in a pH-dependent manner.

Biochemical Pathways

Related compounds have been found to influence the heme oxygenase (ho) activity, which plays a crucial role in heme degradation .

Pharmacokinetics

The compound’s water solubility, suggested by its use in creating water-soluble polymers , may influence its bioavailability.

Result of Action

Related compounds have shown antioxidant properties and have been found to activate ho, providing efficient cytoprotection against oxidative stress .

Action Environment

The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence the compound’s action .

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-19(2)10-6-9-18-16(21)15-11-13-12-7-4-5-8-14(12)20(3)17(13)22-15/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEWFSJFJOWRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)

![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)

![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)

![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)

![N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide](/img/structure/B3015718.png)